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Compound of Interest

Compound Name: (R)-DS89002333

Cat. No.: B12407290 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-DS89002333 is the (R)-enantiomer of DS89002333, a potent, orally active

inhibitor of Protein Kinase A, cAMP-activated, catalytic subunit alpha (PRKACA).[1][2] The

primary target of this compound is the constitutively active DNAJB1-PRKACA fusion protein, a

hallmark oncogenic driver in Fibrolamellar Hepatocellular Carcinoma (FL-HCC).[1] These

application notes provide detailed protocols for key in vitro assays to characterize the inhibitory

activity of (R)-DS89002333 against its target and its effects on downstream signaling and cell

viability.

Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of DS89002333. It is anticipated

that the (R)-enantiomer exhibits comparable or superior potency.

Assay Type
Target/Cell
Line

Parameter Value Reference

Biochemical

Kinase Inhibition
PRKACA IC₅₀ 0.3 nM [2]

Cellular

Phosphorylation
NIH/3T3 cells IC₅₀ 50 nM [2]
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Signaling Pathway and Inhibition
The DNAJB1-PRKACA fusion protein, characteristic of FL-HCC, leads to aberrant, cAMP-

independent kinase activity. This results in the phosphorylation of downstream substrates, such

as the cAMP response element-binding protein (CREB), promoting cell proliferation and

survival. (R)-DS89002333 acts by directly inhibiting the catalytic activity of the PRKACA moiety

of the fusion protein, thereby blocking this oncogenic signaling cascade.
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Caption: Signaling pathway of DNAJB1-PRKACA and inhibition by (R)-DS89002333.
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Experimental Protocols
Protocol 1: Biochemical PRKACA Kinase Binding Assay
(LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

binding assay to determine the IC₅₀ of (R)-DS89002333 against PRKACA. The assay

measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by the

inhibitor.

Workflow Diagram:
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Biochemical Kinase Binding Assay Workflow

1. Prepare Reagents
(R)-DS89002333 serial dilution

Kinase/Antibody mix
Tracer solution

2. Add 5 µL (R)-DS89002333
to 384-well plate

3. Add 5 µL Kinase/Eu-Ab Mix
(e.g., 5 nM PRKACA, 2 nM Ab)

4. Add 5 µL Tracer
(e.g., Kinase Tracer 236)

5. Incubate
1 hour at room temperature

6. Read TR-FRET Signal
(Ex: 340nm, Em: 615nm/665nm)

7. Analyze Data
Calculate Emission Ratio

Plot IC₅₀ curve

Click to download full resolution via product page

Caption: Workflow for the LanthaScreen™ TR-FRET kinase binding assay.

Materials:

Recombinant human PRKACA (e.g., with a His-tag)
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LanthaScreen™ Eu-Anti-His Antibody (or other appropriate anti-tag antibody)

LanthaScreen™ Kinase Tracer 236

5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

(R)-DS89002333

DMSO

Low-volume 384-well microplates (e.g., Corning #3676)

TR-FRET compatible plate reader

Procedure:

Reagent Preparation:

Prepare a 1X Kinase Buffer by diluting the 5X stock with deionized water.

Prepare a serial dilution of (R)-DS89002333 in DMSO, then dilute in 1X Kinase Buffer to

create 3X final concentrations. A typical starting concentration for the dilution series might

be 1 µM.

Prepare a 3X Kinase/Antibody mixture in 1X Kinase Buffer. (e.g., 15 nM PRKACA, 6 nM

Eu-Anti-His Antibody).

Prepare a 3X Tracer solution in 1X Kinase Buffer. The optimal concentration should be

determined experimentally but is often near the Kd of the tracer for the kinase.

Assay Assembly:

Add 5 µL of the 3X (R)-DS89002333 serial dilutions to the wells of a 384-well plate.

Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

Add 5 µL of the 3X Kinase/Antibody mixture to all wells except the "no enzyme" controls.

Add 5 µL of 1X Kinase Buffer to the "no enzyme" control wells.
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Add 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.

Incubation and Measurement:

Cover the plate and incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET enabled plate reader, collecting signals at 615 nm

(Europium emission) and 665 nm (Tracer emission) following excitation at ~340 nm.

Data Analysis:

Calculate the Emission Ratio (665 nm / 615 nm) for each well.

Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" or high

concentration inhibitor (0% activity) controls.

Plot the normalized data against the log of the inhibitor concentration and fit to a four-

parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cellular CREB Phosphorylation Assay (In-
Cell Western)
This protocol quantifies the inhibition of PRKACA-mediated CREB phosphorylation at Serine

133 in a cellular context. NIH/3T3 cells are treated with (R)-DS89002333, and phosphorylated

CREB (pCREB) levels are measured.

Workflow Diagram:
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Cellular pCREB Assay Workflow

1. Seed NIH/3T3 cells
in 96-well plate

(1-3 x 10⁴ cells/well)

2. Treat with (R)-DS89002333
(0.001 - 10 µM)
for 30 minutes

3. Fix and Permeabilize
(e.g., 4% PFA, then Triton X-100)

4. Block
(e.g., LI-COR Odyssey Blocker)

5. Incubate with Primary Antibodies
(anti-pCREB and anti-Total CREB)

6. Incubate with Secondary Antibodies
(IRDye® 680RD and IRDye® 800CW)

7. Scan Plate
(LI-COR Odyssey Scanner)

8. Analyze Data
Normalize pCREB to Total CREB

Plot IC₅₀ curve

Click to download full resolution via product page

Caption: Workflow for the In-Cell Western assay for pCREB.
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Materials:

NIH/3T3 cells

DMEM with 10% FBS

(R)-DS89002333

96-well clear bottom microplates

Formaldehyde or Paraformaldehyde (PFA)

Triton X-100

Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer)

Primary antibodies: Rabbit anti-pCREB (Ser133), Mouse anti-Total CREB

Secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse

Phosphate Buffered Saline (PBS)

Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

Cell Culture and Plating:

Culture NIH/3T3 cells in DMEM supplemented with 10% FBS.

Seed 1.5 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for

attachment.

Compound Treatment:

Prepare serial dilutions of (R)-DS89002333 in culture medium. The final concentrations

should range from approximately 0.001 to 10 µM.[2]
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Remove the old medium from the cells and add the medium containing the compound or

vehicle (DMSO).

Incubate for 30 minutes at 37°C.[2]

Fixation and Permeabilization:

Remove the treatment medium and wash the cells once with PBS.

Fix the cells by adding 100 µL of 4% PFA in PBS to each well and incubating for 20

minutes at room temperature.

Wash the wells three times with PBS containing 0.1% Triton X-100.

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 20 minutes.

Blocking and Antibody Incubation:

Wash wells three times with PBS.

Block the cells by adding 150 µL of Odyssey® Blocking Buffer to each well and incubating

for 1.5 hours at room temperature.

Prepare a solution of primary antibodies (e.g., 1:400 anti-pCREB and 1:800 anti-Total

CREB) in blocking buffer.

Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.

Incubate overnight at 4°C.

Secondary Antibody Incubation and Imaging:

Wash the wells four times with PBS containing 0.1% Tween-20.

Prepare a solution of fluorescently-labeled secondary antibodies (e.g., 1:1000 IRDye®

800CW Goat anti-Rabbit and 1:1000 IRDye® 680RD Goat anti-Mouse) in blocking buffer.

Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room

temperature, protected from light.
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Wash the wells four times with PBS containing 0.1% Tween-20.

Scan the plate using an infrared imaging system.

Data Analysis:

Quantify the fluorescence intensity in the 700 nm (Total CREB) and 800 nm (pCREB)

channels.

Normalize the pCREB signal to the Total CREB signal for each well.

Plot the normalized pCREB signal against the log of the inhibitor concentration and fit to a

dose-response curve to determine the cellular IC₅₀.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which indicates the presence of

metabolically active cells. This assay can be used to determine the effect of (R)-DS89002333
on the proliferation of FL-HCC patient-derived cells or other relevant cell lines.

Workflow Diagram:
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Cell Viability Assay Workflow

1. Seed FL-HCC cells
in 96-well opaque plate

2. Treat with (R)-DS89002333
(serial dilution)

3. Incubate
(e.g., 72 hours)

4. Equilibrate plate
to room temperature (30 min)

5. Add CellTiter-Glo® Reagent
(volume equal to culture medium)

6. Mix and Incubate
(2 min shake, 10 min RT)

7. Read Luminescence
(plate reader)

8. Analyze Data
Normalize to vehicle control

Plot GI₅₀ curve

Click to download full resolution via product page

Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.

Materials:
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FL-HCC patient-derived cells or other appropriate cell line (e.g., NIH/3T3 expressing

DNAJB1-PRKACA)

Appropriate cell culture medium

(R)-DS89002333

Solid white, opaque-walled 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer plate reader

Procedure:

Cell Plating and Treatment:

Seed cells into a 96-well opaque plate at a predetermined optimal density (e.g., 2,000 -

10,000 cells/well in 100 µL of medium).

Incubate overnight to allow cells to attach.

Prepare a serial dilution of (R)-DS89002333 in culture medium and add to the wells.

Include vehicle-only (DMSO) control wells.

Incubate the plate for a desired period (e.g., 72 hours) under standard culture conditions.

Assay Execution:

Remove the plate from the incubator and allow it to equilibrate to room temperature for

approximately 30 minutes.

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture

medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement and Analysis:

Measure the luminescence using a plate-reading luminometer.

Calculate the percentage of cell viability for each concentration by normalizing the

luminescent signal to the vehicle-treated control wells (after subtracting the background

from medium-only wells).

Plot the percent viability against the log of the inhibitor concentration to determine the GI₅₀

(concentration for 50% growth inhibition).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b12407290?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35839742/
https://pubmed.ncbi.nlm.nih.gov/35839742/
https://pubmed.ncbi.nlm.nih.gov/35839742/
https://tools.thermofisher.com/content/sfs/manuals/PV6391_PV6392_PV6393_PRKAC_gamma_PI.pdf
https://www.benchchem.com/product/b12407290#r-ds89002333-in-vitro-assay-protocol
https://www.benchchem.com/product/b12407290#r-ds89002333-in-vitro-assay-protocol
https://www.benchchem.com/product/b12407290#r-ds89002333-in-vitro-assay-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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